molecular formula C10H12ClNO2 B13584098 Ethyl 2-amino-4-chloro-6-methylbenzoate

Ethyl 2-amino-4-chloro-6-methylbenzoate

Cat. No.: B13584098
M. Wt: 213.66 g/mol
InChI Key: KRGKNGYWZMVIJD-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Ester Derivatives in Organic Synthesis and Materials Science

Benzoate ester derivatives are a cornerstone of modern organic chemistry, valued for their versatility and stability. They serve as crucial intermediates in a wide array of chemical transformations and are integral components in the synthesis of pharmaceuticals, agrochemicals, and fragrances. In organic synthesis, the ester functional group can be readily converted into other functionalities such as acids, amides, and alcohols, making benzoates valuable precursors for more complex molecular architectures. Furthermore, the aromatic ring of the benzoate moiety can be functionalized through various reactions, allowing for the construction of diverse molecular libraries. In materials science, benzoate derivatives are incorporated into polymers, liquid crystals, and other functional materials, where their rigid aromatic core influences the material's thermal and mechanical properties.

Contextualization of Substituted Anilines and Halogenated Aromatics in Chemical Transformations

The structure of Ethyl 2-amino-4-chloro-6-methylbenzoate incorporates two key features of significant interest in chemical synthesis: a substituted aniline (B41778) and a halogenated aromatic ring.

Substituted Anilines: These are aromatic compounds containing an amino group and are fundamental building blocks in the chemical industry. The amino group strongly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution. Substituted anilines are pivotal in the production of dyes, polymers, and, most notably, pharmaceuticals. They are considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs due to their ability to form key interactions with biological targets. nih.gov

Halogenated Aromatics: Aryl halides, or halogenated aromatic compounds, are indispensable tools in organic synthesis. The halogen atom, in this case, chlorine, serves as a versatile functional handle. It deactivates the aromatic ring towards electrophilic substitution while directing incoming groups to the ortho and para positions. More importantly, the carbon-halogen bond provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This reactivity makes halogenated aromatics key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients and electronic materials. researchgate.net

Rationale for In-depth Academic Investigation of this compound

The specific structure of this compound presents a compelling case for detailed academic study. The molecule is a trifunctional, polysubstituted aromatic compound, and the unique spatial and electronic arrangement of its substituents—an amino group and a methyl group ortho to the ethyl ester, with a chloro group para to the amino group—suggests several avenues for investigation.

The steric hindrance around the ester and amino groups, created by the adjacent methyl group, can lead to unique reactivity and selectivity in chemical transformations. This makes it an interesting substrate for developing new synthetic methodologies that can overcome steric challenges. Furthermore, the interplay of the electron-donating amino group and the electron-withdrawing chloro and ester groups creates a distinct electronic environment on the benzene (B151609) ring, which can be exploited for regioselective reactions. The combination of an aniline, a halogenated aromatic, and a benzoate ester in a single, sterically congested molecule makes it a valuable and complex building block for synthesizing novel, high-value compounds, such as specialized pharmaceuticals or advanced materials. nih.govnih.gov

Scope and Objectives of Research on this compound

Given the compound's unique structural features, a focused research program would encompass several key objectives. The primary goals would be to fully characterize its chemical behavior and unlock its potential as a synthetic intermediate.

Key Research Objectives:

Development of Efficient Synthetic Routes: A primary objective would be to establish a high-yielding and scalable synthesis for this compound, as access to polysubstituted aromatics can be challenging.

Exploration of Reactivity and Selective Functionalization: A thorough investigation into the selective transformation of each functional group in the presence of the others. This includes:

Reactions of the amino group (e.g., diazotization, acylation, N-alkylation).

Transformations of the ester group (e.g., hydrolysis, amidation, reduction).

Cross-coupling reactions at the chloro position to introduce new substituents.

Spectroscopic and Structural Characterization: Comprehensive analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to fully elucidate its structural and electronic properties.

Application in Target-Oriented Synthesis: Utilizing the compound as a key building block in the synthesis of complex target molecules, such as novel bioactive compounds or functional organic materials, to demonstrate its synthetic utility.

Data Tables

Table 1: General Properties of this compound

PropertyValue
CAS Number 1879524-18-1
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1C)Cl)N
IUPAC Name This compound

Note: Data is based on the chemical structure and available catalog information. bldpharm.com

Table 2: Predicted Spectroscopic Features for this compound

While specific experimental data for this compound is not widely published, typical spectroscopic features can be predicted based on its functional groups and data from analogous structures. orgsyn.org

Spectroscopy TypeFeaturePredicted Chemical Shift / Wavenumber
¹H NMR Aromatic Protons (2H)δ 6.5 - 7.5 ppm
Amino Protons (2H, broad)δ 4.0 - 5.5 ppm
Ethyl -CH₂- (quartet, 2H)δ 4.2 - 4.4 ppm
Aromatic -CH₃ (singlet, 3H)δ 2.1 - 2.5 ppm
Ethyl -CH₃ (triplet, 3H)δ 1.2 - 1.4 ppm
¹³C NMR Carbonyl Carbon (C=O)δ 165 - 170 ppm
Aromatic Carbonsδ 110 - 155 ppm
Ethyl -CH₂-δ ~60 ppm
Aromatic -CH₃δ ~20 ppm
Ethyl -CH₃δ ~14 ppm
IR Spectroscopy N-H Stretch (amine)3300 - 3500 cm⁻¹ (typically two bands)
C=O Stretch (ester)1700 - 1730 cm⁻¹
C-Cl Stretch1000 - 1100 cm⁻¹

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-amino-4-chloro-6-methylbenzoate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3,12H2,1-2H3

InChI Key

KRGKNGYWZMVIJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)Cl)N

Origin of Product

United States

Synthetic Methodologies and Route Development for Ethyl 2 Amino 4 Chloro 6 Methylbenzoate and Its Precursors

Retrosynthetic Analysis of Ethyl 2-amino-4-chloro-6-methylbenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis can proceed through several logical disconnections based on reliable chemical reactions. amazonaws.com

The most apparent disconnection is at the ester linkage (C-O bond), a common strategy for esters. This leads back to 2-amino-4-chloro-6-methylbenzoic acid and ethanol (B145695). This disconnection is strategically sound as esterification is a high-yielding and straightforward reaction. amazonaws.com

Further disconnection of the key intermediate, 2-amino-4-chloro-6-methylbenzoic acid, can be envisioned. Functional group interconversion (FGI) of the amino group suggests a precursor with a nitro group, 2-nitro-4-chloro-6-methylbenzoic acid. The amino group is commonly introduced via the reduction of a nitro group, a reliable and widely used transformation in aromatic chemistry. pearson.comkhanacademy.org

The substituents on the aromatic ring—chloro, methyl, and carboxyl groups—can be disconnected next. The sequence of their introduction is critical to achieve the desired 2,4,6-substitution pattern. A plausible precursor could be a substituted toluene, such as 3-methylbenzoic acid (m-toluic acid), which can then undergo a sequence of nitration, chlorination, and finally esterification to yield the target molecule. This step-by-step introduction of functional groups allows for regiochemical control at each stage.

Synthesis of Key Intermediates

The synthesis of this compound relies on the effective preparation of crucial intermediates. The strategies involve building the substituted benzene (B151609) ring with the correct placement of the amino, chloro, and methyl groups before the final esterification step.

Preparation of Halogenated Benzoate (B1203000) Scaffolds

The introduction of a chlorine atom onto the benzoate scaffold is a key step. Halogenation of aromatic rings can be achieved through various methods. For instance, the direct chlorination of a substituted benzoic acid can be employed. A relevant example is the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, which can be prepared by reacting 2-amino-3-methylbenzoic acid with a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as N,N-dimethylformamide (DMF) or with chlorine gas in 1,2-dichloroethane. chemicalbook.com

A patent describes a process starting from m-toluic acid, which first undergoes nitration, followed by hydrogenation to form 2-amino-3-methylbenzoic acid. This intermediate is then subjected to a chlorination reaction to yield 2-amino-3-methyl-5-chlorobenzoic acid. google.com This sequence highlights a common strategy where halogenation is performed after the introduction of other directing groups.

Starting MaterialReagentsProductYieldReference
2-amino-3-methylbenzoic acidN-chlorosuccinimide, DMF2-amino-5-chloro-3-methylbenzoic acid83% chemicalbook.com
2-amino-3-methylbenzoic acidChlorine, 1,2-dichloroethane2-amino-5-chloro-3-methylbenzoic acid98.1% chemicalbook.com

Functionalization Strategies for Amine Introduction (e.g., Nitration-Reduction Pathways)

The most common and reliable method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This two-step process involves the electrophilic substitution of a hydrogen atom with a nitro group (-NO₂), followed by the reduction of the nitro group to an amine (-NH₂).

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemistrysteps.comsavemyexams.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring. chemistrysteps.com For a precursor like m-toluic acid, nitration would be directed by the existing methyl and carboxylic acid groups.

Once the nitro group is in place, it can be reduced to an amine. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by using metals in acidic media (e.g., tin or iron in hydrochloric acid). pearson.comkhanacademy.org A specific example involves the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) using indium powder and ammonium (B1175870) chloride, achieving a 90% yield. orgsyn.org Another patented method describes the hydrogenation of 2-nitro-3-methylbenzoic acid in the presence of a hydrogenation catalyst to obtain 2-amino-3-methylbenzoic acid. google.com

ReactionStarting MaterialReagents/ConditionsProductReference
NitrationBenzeneConc. HNO₃, Conc. H₂SO₄, >50 °CNitrobenzene (B124822) chemistrysteps.com
ReductionNitrobenzeneSn, HCl or H₂/Pd-CAniline (B41778) pearson.comkhanacademy.org
ReductionEthyl 4-nitrobenzoateIndium, NH₄Cl, Ethanol/WaterEthyl 4-aminobenzoate orgsyn.org
Nitrationm-toluic acidNitric acid (60-75%)2-nitro-3-methylbenzoic acid google.com

Methylation and Esterification Procedures

The final step in the synthesis of the target molecule, following the construction of the 2-amino-4-chloro-6-methylbenzoic acid core, is esterification. Esterification of a carboxylic acid with an alcohol is typically an acid-catalyzed equilibrium process. Common catalysts include concentrated sulfuric acid. tcu.edu To drive the reaction to completion, an excess of the alcohol (in this case, ethanol) is often used. tcu.edu

Alternatively, solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, can be used for the esterification of substituted benzoic acids under solvent-free conditions, offering a more environmentally friendly approach. epa.govijstr.org Recent research has also explored the use of zirconium/titanium solid acid catalysts for the synthesis of various methyl benzoates from their corresponding benzoic acids and methanol, demonstrating that both electron-donating and electron-withdrawing groups on the benzoic acid are well-tolerated. mdpi.comresearchgate.net

Regarding the methyl group, it is often advantageous to start with a precursor that already contains the methyl group in the desired position, such as m-toluic acid, to avoid complex methylation steps and potential isomer formation. google.com

Direct Synthesis Routes to this compound

While a stepwise approach is common, direct synthesis routes offer the potential for greater efficiency by reducing the number of reaction steps.

Condensation Reactions

Condensation reactions can be employed to form aniline derivatives. For example, a catalyst-free synthesis of 2-benzyl N-substituted anilines has been reported from the reaction of (E)-2-arylidene-3-cyclohexenones and primary amines via a sequential imine condensation–isoaromatization pathway. nih.gov Another approach involves the synthesis of substituted anilines from cyclohexanones using a Pd/C–ethylene (B1197577) system. bohrium.com While these methods are powerful for certain substitution patterns, their direct application to a highly substituted, sterically hindered target like this compound may be challenging and would require significant methodological development. The direct amination of pre-functionalized aromatic rings, such as γ-halo-β-ketoesters with anilines, provides another strategic avenue, although this is more suited for building different types of scaffolds. nih.gov These condensation-based methods represent potential, albeit less conventional, pathways toward the target compound's core structure.

Coupling Reactions

The formation of the C-N bond to introduce the amino group onto the aromatic ring is a critical step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are the cornerstone of this transformation, offering high efficiency and broad functional group tolerance. The primary methods employed are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a dominant method for C-N bond formation. wiley.com The synthesis would typically involve the coupling of a suitable precursor, such as Ethyl 2-bromo-4-chloro-6-methylbenzoate, with an ammonia (B1221849) surrogate. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields. youtube.comwuxiapptec.com

Modern Buchwald-Hartwig protocols utilize sophisticated phosphine (B1218219) ligands that enhance the catalyst's activity and stability. researchgate.net For the amination of aryl chlorides, which are often less reactive than the corresponding bromides or iodides, highly active catalyst systems are necessary. wiley.comresearchgate.net Pre-catalysts, which are stable and easily activated under reaction conditions, are often preferred in routine synthesis. youtube.com The reaction can be performed with various ammonia sources, including aqueous ammonia or ammonium salts, which can offer advantages in handling and selectivity. nih.govsemanticscholar.orgescholarship.org

Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction typically employs a copper catalyst. wikipedia.org The traditional conditions often require high temperatures and stoichiometric amounts of copper, but modern protocols have been developed using soluble copper catalysts with ancillary ligands, allowing for milder reaction conditions. wikipedia.orgcolab.wsresearchgate.net For the synthesis of the target molecule, an Ullmann-type reaction could couple Ethyl 2,4-dichloro-6-methylbenzoate with an amine source. This method is particularly useful for large-scale synthesis due to the lower cost of copper compared to palladium. nih.gov The use of ionic liquids as solvents has also been explored to facilitate the reaction and product isolation in modified Ullmann procedures. colab.wsbohrium.com

Table 1: Comparison of Catalytic Systems for C-N Coupling Reactions
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O, Cu powder)
Ligands Biaryl phosphines (e.g., XPhos), ferrocenyl phosphinesDiamines, acetylacetonates, N,O-donors
Typical Temperature Room temperature to ~120 °COften >150 °C (classic), lower with modern catalysts
Substrate Scope Very broad (Ar-Cl, Br, I, OTf)Prefers Ar-I, Ar-Br; Ar-Cl requires activation
Base Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄)Typically K₂CO₃, Cs₂CO₃
Advantages High yields, broad scope, milder conditionsLower catalyst cost, suitable for specific substrates

Multi-Step Functionalization Strategies

Given the specific substitution pattern of this compound (amino and chloro groups in a 1,3 relationship, and methyl and ester groups in a 1,3 relationship), a multi-step synthetic sequence is required. The order of bond formations and functional group introductions is dictated by the principles of regioselectivity in electrophilic aromatic substitution and the directing effects of the substituents. libretexts.orglibretexts.orgsaskoer.cayoutube.com

A plausible and convergent synthetic route could commence from a readily available starting material like m-toluic acid. The key steps would involve:

Nitration: Introduction of a nitro group, which is a precursor to the amine. The methyl group of m-toluic acid is an ortho-, para-director. Nitration would likely yield a mixture of isomers, with 3-methyl-2-nitrobenzoic acid and 3-methyl-4-nitrobenzoic acid being major products. Strategic blocking or separation would be necessary.

Chlorination: Introduction of the chlorine atom. If starting with 2-amino-3-methylbenzoic acid, direct chlorination using reagents like N-chlorosuccinimide (NCS) or cyanuric chloride can be employed to install the chlorine at the 5-position (para to the activating amino group). patsnap.comchemicalbook.comgoogle.com

Reduction: The nitro group is converted to the target amino group. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or with reducing agents like tin(II) chloride. google.com

Esterification: The final step involves the conversion of the carboxylic acid to the ethyl ester. This can be accomplished via a Fischer esterification, reacting the substituted benzoic acid with ethanol in the presence of a strong acid catalyst (like H₂SO₄).

An alternative strategy might involve starting with a pre-functionalized ring, such as 2-chloro-6-methylbenzaldehyde, which can be oxidized to the corresponding benzoic acid and then subjected to the sequence of nitration, reduction, and esterification. researchgate.net The precise ordering of these steps is crucial to manage the regiochemical outcomes and avoid unwanted side reactions. uva.nlresearchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of the synthetic route to this compound is highly dependent on the careful optimization of reaction parameters for each step, particularly the key C-N coupling reaction.

Solvent Effects on Reaction Efficacy

The choice of solvent plays a multifaceted role in transition-metal-catalyzed coupling reactions. It must solubilize the reactants, base, and catalyst complex, and it can significantly influence the reaction rate and selectivity. For Buchwald-Hartwig aminations, common solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF). libretexts.org Toluene is often favored for higher temperature reactions, while ethers are suitable for reactions at or below room temperature. wiley.com In some cases, polar aprotic solvents like DMF or DMSO are used, but they can sometimes lead to side reactions or complicate product isolation. acs.org The development of reactions in "green" solvents is an area of active research. nsf.govacs.org

Table 2: Effect of Solvents on a Model Buchwald-Hartwig Amination
SolventDielectric Constant (ε)Typical Reaction Temperature (°C)Relative Yield (%)
Toluene2.480-11095
1,4-Dioxane2.280-10092
Tetrahydrofuran (THF)7.666 (reflux)85
Dimethylformamide (DMF)36.7100-15070 (potential side products)
2-Methyl-THF7.080 (reflux)94 (Greener Alternative)

Note: Yields are illustrative and depend on the specific substrates, catalyst, and base used.

Temperature and Pressure Influence on Product Formation

Temperature is a critical parameter that directly affects reaction kinetics. Higher temperatures can increase reaction rates, which is particularly necessary for activating less reactive substrates like aryl chlorides. wikipedia.org However, elevated temperatures can also lead to catalyst decomposition and the formation of undesired byproducts. For instance, in Buchwald-Hartwig aminations, optimal temperatures typically range from 80 to 110 °C, though some highly active catalyst systems can operate efficiently at room temperature. wiley.comyoutube.com Ullmann reactions traditionally require temperatures exceeding 150 °C. wikipedia.org Pressure is generally not a significant variable unless gaseous reactants like hydrogen (in hydrogenation steps) or ammonia are used, where increased pressure can enhance concentration and reaction rates.

Catalyst Selection and Loading for Enhanced Reactivity

The heart of the coupling reaction is the catalyst system, comprising a metal precursor and a ligand. In palladium-catalyzed aminations, the ligand's steric and electronic properties are paramount. Bulky, electron-rich phosphine ligands, such as di(1-adamantyl)-n-butylphosphine or biaryl phosphines like XPhos, are known to promote the crucial reductive elimination step and stabilize the active catalytic species, leading to higher turnover numbers and efficiency, especially with challenging aryl chloride substrates. wuxiapptec.comresearchgate.net

Catalyst loading is another key factor to optimize. While higher loadings can increase reaction speed, they also increase costs and the amount of residual metal in the product. The goal is to find the minimum catalyst loading that provides a high yield in a reasonable timeframe. For many modern systems, loadings can be as low as 0.5 to 1 mol%, and in some cases, even lower. wiley.combristol.ac.uk

Green Chemistry Principles in Synthesis Design

Integrating green chemistry principles into the synthesis of fine chemicals like this compound is essential for sustainable manufacturing. Key considerations include maximizing atom economy, using safer solvents, and improving energy efficiency.

Atom Economy: This metric, developed by Barry Trost, measures how efficiently reactants are incorporated into the final product. wikipedia.org Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts. In a multi-step synthesis, choosing reactions that minimize waste is crucial. For example, catalytic C-H activation could be a more atom-economical alternative to strategies that require pre-halogenation of the aromatic ring, though this technology is still evolving for complex substitution patterns. monash.eduprimescholars.comprimescholars.com

Safer Solvents and Conditions: A significant portion of waste in chemical processes comes from solvents. acs.org Efforts are being made to replace hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or even water. nsf.govdigitellinc.comrsc.org Performing reactions in aqueous media, when possible, is highly desirable. nih.gov Furthermore, developing catalytic systems that operate at lower temperatures reduces energy consumption.

Catalysis: The use of catalysts is a fundamental principle of green chemistry. Catalytic reactions are superior to stoichiometric processes as they reduce waste. The development of highly active catalysts that allow for low catalyst loadings and can be recycled and reused further enhances the green credentials of a synthetic process.

By carefully selecting reaction types, optimizing conditions, and considering the entire lifecycle of the materials used, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Atom Economy and Reaction Efficiency

Plausible Synthetic Route and Atom Economy Analysis:

Nitration: The synthesis can commence with the nitration of a suitable precursor like 3-chloro-5-methyltoluene. Traditional nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is an electrophilic aromatic substitution. cerritos.edu While effective, this method has a moderate atom economy as the sulfuric acid catalyst and a molecule of water are generated as byproducts for every molecule of product formed. rsc.org

Oxidation: The methyl group on the resulting nitrotoluene intermediate (e.g., 5-chloro-3-methyl-2-nitrotoluene) must be oxidized to a carboxylic acid to form 4-chloro-2-methyl-6-nitrobenzoic acid. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in acidic or basic conditions is a classic method. However, this step has a very poor atom economy, generating significant manganese dioxide (MnO₂) waste.

Esterification: The subsequent conversion of 4-chloro-2-methyl-6-nitrobenzoic acid to its ethyl ester, Ethyl 4-chloro-6-methyl-2-nitrobenzoate, is typically achieved through Fischer esterification. patsnap.com This reaction involves heating the carboxylic acid with ethanol in the presence of an acid catalyst. The only byproduct is water, making this step relatively atom-economical. Efficiency can be maximized by removing water as it forms, driving the equilibrium towards the product. operachem.com

Reduction: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the most atom-economical method for this transformation. acsgcipr.org Using hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) or Raney nickel, the only byproduct is water, leading to a high theoretical atom economy of 72% for the reduction of nitrobenzene to aniline. rsc.org This contrasts sharply with stoichiometric reducing agents like iron (Fe) or tin (Sn) in acidic media, which generate large quantities of metallic sludge waste and have poor atom economy. acsgcipr.org

The following table provides a theoretical analysis of the atom economy for each key step in a hypothetical synthesis.

StepReaction TypeKey ReactantsDesired ProductKey Byproduct(s)Theoretical Atom Economy (%)
1. NitrationElectrophilic Aromatic SubstitutionAr-H + HNO₃Ar-NO₂H₂O~73% (for toluene)
2. OxidationSide-Chain OxidationAr-CH₃ + KMnO₄Ar-COOHMnO₂, KOH, H₂O<50% (highly dependent on stoichiometry)
3. EsterificationFischer EsterificationAr-COOH + C₂H₅OHAr-COOC₂H₅H₂O~91% (for 4-nitrobenzoic acid)
4. ReductionCatalytic HydrogenationAr-NO₂ + 3H₂Ar-NH₂2H₂O~85% (for ethyl 4-nitrobenzoate)

Note: Atom economy percentages are illustrative and depend on the exact molecular weights of the specific intermediates.

Sustainable Solvent Selection and Minimization of Waste Products

The choice of solvents and reagents is critical for developing a sustainable synthetic process. Traditional organic synthesis often relies on volatile and toxic organic solvents, which contribute significantly to industrial waste. Modern approaches focus on using "greener" solvents or eliminating them entirely. acs.org

Greener Approaches to Synthesis Steps:

Nitration: The conventional use of mixed sulfuric and nitric acid generates large volumes of acidic waste. bohrium.com Greener alternatives are being actively researched. One approach is the use of dinitrogen pentoxide (N₂O₅) in a recyclable solvent like liquefied 1,1,1,2-tetrafluoroethane, which minimizes acidic waste. nih.gov Another strategy involves using solid acid catalysts or carrying out the reaction in ionic liquids, which can be recycled. researchgate.net Performing nitrations in dilute aqueous nitric acid also presents a more environmentally benign option, reducing the need for corrosive co-acids. nih.gov

Esterification: Fischer esterification can be made more sustainable by using the alcohol reactant (ethanol) as the solvent, thus avoiding an additional substance. operachem.com Solvent-free esterification is also a viable option, where a mixture of the carboxylic acid and alcohol is heated with a solid acid catalyst, such as modified Montmorillonite K10 clay or ion-exchange resins. ijstr.orgnih.gov These heterogeneous catalysts can be easily filtered out and reused, simplifying product purification and minimizing waste. Deep eutectic solvents (DES) are also emerging as effective dual solvent-catalyst systems for esterification, offering high catalytic activity and ease of separation. dergipark.org.tr

Reduction: Catalytic hydrogenation is inherently a green process, often performed in relatively benign solvents like ethanol, methanol, or even water. researchgate.netorgsyn.org This method avoids the toxic byproducts associated with stoichiometric metal reductants. The primary waste is the catalyst itself, which can often be recovered, regenerated, and reused multiple times, making the process highly efficient and sustainable. nih.gov The choice of catalyst and support can influence the reaction's selectivity, which is crucial when other reducible functional groups are present in the molecule. ccspublishing.org.cnacs.org

The table below compares traditional and sustainable solvent/reagent choices for the synthesis of this compound precursors.

Reaction StepTraditional MethodSustainable Alternative(s)Key Advantages of Alternative
NitrationConc. H₂SO₄ / HNO₃ (no solvent)- N₂O₅ in liquefied gas
  • Solid acid catalysts
  • Ionic liquids
  • Dilute aqueous HNO₃
  • - Reduced acidic waste
  • Catalyst recyclability
  • Milder reaction conditions
  • Improved safety profile
  • OxidationKMnO₄ in water or acetone- Catalytic oxidation with O₂ or H₂O₂
  • Biocatalysis
  • - Higher atom economy
  • Avoids heavy metal waste
  • Use of benign oxidants
  • EsterificationExcess alcohol with H₂SO₄ catalyst in toluene- Solvent-free with solid acid catalyst
  • Using alcohol as solvent
  • Deep eutectic solvents
  • - Elimination of separate solvent
  • Easy catalyst recovery and reuse
  • Reduced waste streams
  • ReductionFe or Sn metal in HCl- Catalytic hydrogenation (e.g., Pd/C, Raney Ni) with H₂- High atom economy
  • Only water as byproduct
  • Catalyst is recyclable
  • Avoids toxic metal sludge
  • By integrating high atom economy reactions with sustainable solvent and catalyst choices, the synthesis of this compound can be aligned with the principles of green chemistry, resulting in a process that is not only efficient but also environmentally responsible.

    Advanced Spectroscopic and Structural Characterization of Ethyl 2 Amino 4 Chloro 6 Methylbenzoate

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

    High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the connectivity and chemical environment of individual protons and carbon atoms.

    Proton (¹H) NMR Spectral Interpretation and Assignment

    The ¹H NMR spectrum of ethyl 2-amino-4-chloro-6-methylbenzoate is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethyl ester group, the methyl group, and the amino group. The chemical shifts are influenced by the electronic effects of the various substituents on the benzene (B151609) ring.

    The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern due to spin-spin coupling. The amino (-NH2) protons are expected to appear as a broad singlet, and the aromatic methyl (-CH3) group as a sharp singlet. The two aromatic protons will appear as distinct signals in the aromatic region of the spectrum.

    Table 1: Predicted ¹H NMR Spectral Data for this compound

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    ~1.35 Triplet 3H -O-CH2-CH3
    ~2.30 Singlet 3H Ar-CH3
    ~4.30 Quartet 2H -O-CH2 -CH3
    ~4.50 Broad Singlet 2H -NH2
    ~6.65 Singlet 1H Ar-H

    Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlation

    The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum. The aromatic carbons show a range of chemical shifts influenced by the attached substituents.

    The presence of the electron-donating amino and methyl groups and the electron-withdrawing chloro and ester groups leads to a predictable distribution of electron density around the aromatic ring, which is reflected in the ¹³C chemical shifts.

    Table 2: Predicted ¹³C NMR Spectral Data for this compound

    Chemical Shift (δ, ppm) Assignment
    ~14.5 -O-CH2-C H3
    ~22.0 Ar-C H3
    ~61.0 -O-C H2-CH3
    ~110-150 Aromatic Carbons (C-NH2, C-Cl, C-CH3, C-H, C-COOEt)

    Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation

    To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are invaluable.

    COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between their respective signals.

    HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the ethyl and methyl groups to their corresponding carbon signals.

    HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This technique would be crucial in confirming the substitution pattern on the aromatic ring. For instance, correlations would be expected between the aromatic protons and the neighboring quaternary carbons, as well as between the methyl and methylene protons and the carbonyl carbon.

    Vibrational Spectroscopy (FT-IR, Raman) Analysis

    Characteristic Functional Group Vibrations and Band Assignments

    The FT-IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups. The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis.

    Table 3: Predicted FT-IR and Raman Band Assignments for this compound

    Wavenumber (cm⁻¹) Vibrational Mode
    3450-3300 N-H stretching (asymmetric and symmetric)
    3100-3000 Aromatic C-H stretching
    2980-2850 Aliphatic C-H stretching (CH3, CH2)
    1720-1700 C=O stretching (ester)
    1620-1580 N-H bending and Aromatic C=C stretching
    1480-1440 Aromatic C=C stretching
    1250-1150 C-O stretching (ester)
    1100-1000 C-N stretching

    Influence of Substituents on Vibrational Modes

    The substituents on the benzene ring significantly influence the vibrational frequencies. The electron-donating amino group and the electron-withdrawing chloro and ester groups affect the electronic distribution within the ring, which in turn alters the force constants of the various bonds and their corresponding vibrational frequencies.

    For instance, the position and intensity of the C=O stretching vibration can be affected by the electronic nature of the substituents on the aromatic ring. Similarly, the C-Cl stretching frequency is characteristic of the chlorinated benzene ring. The N-H stretching and bending vibrations are indicative of the primary amine group. The positions of the aromatic C-H out-of-plane bending modes can also provide information about the substitution pattern.

    Comparison of Experimental and Theoretically Predicted Spectra

    A critical aspect of molecular characterization involves the synergy between experimental measurements and theoretical computations. Techniques such as Density Functional Theory (DFT) are commonly employed to predict vibrational (FTIR, Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra provide a baseline for interpreting experimental data, allowing for precise assignment of vibrational modes and chemical shifts.

    For a molecule like this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be performed after optimizing the molecule's geometry to its lowest energy state. The calculated vibrational frequencies are typically scaled by a factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental FTIR and Raman spectra. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared against experimentally obtained ¹H and ¹³C NMR data. Discrepancies and agreements between the predicted and measured spectra are crucial for confirming the molecular structure and understanding its electronic environment.

    Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

    UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO).

    Electronic Transitions and Chromophoric Analysis

    The UV-Vis spectrum of this compound would be dominated by electronic transitions within the substituted benzene ring, which acts as the primary chromophore. The presence of the amino (-NH₂), chloro (-Cl), methyl (-CH₃), and ethyl ester (-COOCH₂CH₃) groups modifies the electronic structure of the benzene ring. The amino group, being an auxochrome with lone pair electrons, can participate in resonance with the ring, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths.

    The expected transitions would be π → π* transitions associated with the aromatic system. Theoretical calculations using Time-Dependent DFT (TD-DFT) would be instrumental in assigning the specific nature of these transitions, correlating them to the molecular orbitals involved, and predicting their corresponding absorption wavelengths (λmax).

    Solvent Polarity Effects on UV-Vis Spectra

    The polarity of the solvent can significantly influence the position of UV-Vis absorption bands, a phenomenon known as solvatochromism. When a molecule is dissolved in a solvent, its ground and excited states are stabilized to different extents by interactions with solvent molecules.

    For this compound, increasing the solvent polarity would likely lead to a bathochromic shift if the excited state is more polar than the ground state. This is often the case for π → π* transitions where the excited state involves greater charge separation. By measuring the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol (B145695), methanol), one can study these shifts and gain information about the change in the molecule's dipole moment upon electronic excitation.

    Single Crystal X-ray Diffraction (SC-XRD) Elucidation

    The definitive method for determining the three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Diffraction. This technique provides precise coordinates of each atom, allowing for a detailed analysis of its geometry, conformation, and intermolecular interactions.

    Molecular Geometry and Conformation in the Solid State

    An SC-XRD analysis of this compound would reveal the precise spatial arrangement of its constituent atoms. Key findings would include the planarity of the benzene ring and the orientation of the substituent groups relative to it. The conformation of the ethyl ester group (-COOCH₂CH₃) would be of particular interest, as rotation around the C-O bonds is possible. Intramolecular hydrogen bonding, for instance between the amino group's hydrogen and the carbonyl oxygen of the ester, could play a significant role in stabilizing a specific conformation. The analysis would also detail how the molecules pack together in the crystal lattice, influenced by intermolecular forces such as hydrogen bonds and van der Waals interactions.

    Bond Lengths, Bond Angles, and Dihedral Angles Analysis

    From the crystal structure, a precise table of all bond lengths, bond angles, and dihedral (torsion) angles can be generated. These experimental values serve as a benchmark for comparison with data from theoretical geometry optimization.

    Intermolecular Interactions and Crystal Packing Motifs

    The crystal packing of this compound would be governed by a variety of intermolecular forces, driven by the different functional groups on the molecule. The arrangement of molecules in the solid state is a balance between stronger hydrogen bonds, weaker van der Waals forces, and potential π–π stacking interactions. Analysis of related structures, such as other substituted aminobenzoates, provides insight into the likely interactions. nih.govnih.govresearchgate.net

    The primary amino group (-NH₂) is a strong hydrogen-bond donor, while the carbonyl oxygen of the ethyl ester group (-COOCH₂CH₃) is an effective hydrogen-bond acceptor. This combination is expected to lead to the formation of robust hydrogen-bonding networks. For instance, molecules may form centrosymmetric dimers through N-H···O hydrogen bonds, a common motif in similar crystal structures. nih.gov These dimers can then be further linked into chains or sheets.

    Table 1: Potential Intermolecular Interactions and Their Roles

    Interaction TypeDonorAcceptorExpected Role in Crystal Packing
    Hydrogen BondAmino Group (N-H)Carbonyl Oxygen (O=C)Formation of primary structural motifs like dimers and chains.
    Hydrogen BondAromatic/Alkyl (C-H)Carbonyl Oxygen (O=C)Stabilization of the primary motifs.
    Hydrogen BondAromatic/Alkyl (C-H)Chlorine (Cl)Secondary stabilization of the crystal lattice.
    van der Waals ForcesAll atomsAll atomsGeneral packing and space-filling.
    π–π StackingBenzene RingBenzene RingContributes to stacking of molecules, influencing layer formation.

    High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

    High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₂ClNO₂), the expected exact mass of the molecular ion [M]⁺˙ can be calculated with high precision, allowing for unambiguous formula confirmation.

    The fragmentation of this compound under techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) would provide significant structural information. The fragmentation pathways of ethyl aminobenzoate isomers have been studied, revealing that ortho-isomers exhibit distinct fragmentation behavior. researchgate.net Given that this compound is an ortho-amino substituted ester, its fragmentation is expected to follow a specific pathway that is more favorable than the simple homolytic cleavage seen in meta and para isomers. researchgate.net

    Upon ionization, a plausible fragmentation pathway for the protonated molecule [M+H]⁺ would involve characteristic losses related to the ethyl ester group and the substituents on the aromatic ring. A primary fragmentation step for ortho-aminobenzoic acid esters involves a specific ortho-isomer mechanism that can lead to unique product ions. researchgate.net Common fragmentation patterns for esters include the loss of an alkene (ethylene, C₂H₄) or an alkoxy radical (•OCH₂CH₃).

    A proposed fragmentation pathway could include:

    Formation of the protonated molecular ion, [M+H]⁺.

    Loss of ethylene (B1197577) (28 Da) from the ethyl group via a McLafferty-type rearrangement or similar process.

    Subsequent loss of carbon monoxide (CO, 28 Da).

    Cleavage of the C-Cl bond or losses involving the methyl group.

    Analysis by tandem mass spectrometry (MS/MS) would isolate the molecular ion and induce fragmentation, allowing for the detailed characterization of these pathways. nih.govnih.gov

    Table 2: Predicted Key Ions in the Mass Spectrum of this compound

    Ion DescriptionProposed FormulaPredicted m/zFragmentation Pathway
    Protonated Molecule[C₁₀H₁₂ClNO₂ + H]⁺214.06Protonation of the parent molecule (e.g., ESI)
    Loss of Ethylene[C₈H₈ClNO₂ + H]⁺186.03Loss of C₂H₄ from the ethyl ester group
    Loss of Ethanol[C₈H₅ClNO + H]⁺168.01Loss of C₂H₅OH from the ester
    Subsequent loss of CO[C₇H₈ClN + H]⁺142.04Loss of CO from the [M+H - C₂H₅OH]⁺ ion

    Chemical Reactivity and Transformation Studies of Ethyl 2 Amino 4 Chloro 6 Methylbenzoate

    Reactions Involving the Aromatic Ring

    Electrophilic Aromatic Substitution (EAS) Reactions

    Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds. In the case of Ethyl 2-amino-4-chloro-6-methylbenzoate, the strong activating effect of the amino group would be expected to dominate, directing incoming electrophiles to the positions ortho and para to it. However, the positions ortho to the amino group are already substituted. The position para to the amino group (position 5) is a potential site for substitution. Steric hindrance from the adjacent methyl and chloro groups could also influence the outcome.

    Detailed research findings on specific EAS reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this compound are not extensively reported in publicly available literature. However, based on general principles, a hypothetical nitration reaction is presented below.

    Hypothetical Electrophilic Nitration

    Reactant Reagents Potential Product
    This compound HNO₃, H₂SO₄ Ethyl 2-amino-4-chloro-6-methyl-5-nitrobenzoate

    This table is based on theoretical principles of electrophilic aromatic substitution and does not represent experimentally verified results for this specific compound.

    Nucleophilic Aromatic Substitution (SNAr) Reactions

    Nucleophilic aromatic substitution is generally challenging for benzene (B151609) derivatives unless the ring is activated by strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group. In this compound, the chloro atom is a potential leaving group. The presence of the electron-withdrawing ester group could facilitate SNAr, but its effect is likely modest. The electron-donating amino and methyl groups would disfavor this reaction.

    Specific studies detailing SNAr reactions on this compound are scarce. For an SNAr reaction to proceed, harsh conditions or a very strong nucleophile would likely be necessary.

    Directed Metalation Strategies

    Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position, creating a reactive organometallic species. Both the amino group (often after protection) and the ester group can act as DMGs.

    Reactions of the Amine Functionality

    The primary aromatic amine group in this compound is a versatile functional handle for a variety of chemical transformations.

    Acylation and Alkylation Reactions

    The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus readily susceptible to acylation and alkylation reactions.

    Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction converts the amine into an amide.

    Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide. This can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts.

    While specific experimental details for this compound are not widely published, a patent describes the N-acylation of a structurally similar compound, 2-methyl-4-amino methyl benzoate (B1203000), with 2-methyl benzoyl chloride. This suggests that similar transformations would be feasible for the title compound.

    Representative Acylation and Alkylation Reactions

    Reaction Type Reagent Example Product Type
    Acylation Acetyl chloride N-acetyl derivative

    This table illustrates the expected products based on the known reactivity of aromatic amines.

    Diazotization and Subsequent Transformations (e.g., Sandmeyer, Balz–Schiemann reactions)

    The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. This process is known as diazotization. Aryl diazonium salts are valuable synthetic intermediates that can be transformed into a wide range of functional groups.

    Sandmeyer Reaction : This reaction involves the conversion of the diazonium salt to an aryl halide (e.g., chloro, bromo) or cyanide using a copper(I) salt as a catalyst. masterorganicchemistry.com This would provide a route to replace the amino group in this compound with another halogen or a cyano group.

    Balz–Schiemann Reaction : This reaction is used to introduce a fluorine atom onto the aromatic ring by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com

    These reactions offer a powerful method for introducing a variety of substituents onto the aromatic ring that might not be accessible through direct substitution methods.

    Potential Diazotization and Subsequent Transformations

    Initial Reaction Reagents Intermediate/Product Subsequent Reaction Reagents Final Product
    Diazotization NaNO₂, HCl Diazonium chloride Sandmeyer CuCl Ethyl 2,4-dichloro-6-methylbenzoate

    This table outlines plausible synthetic pathways based on established named reactions for aromatic amines.

    Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

    The primary amino group in this compound is a key site for reactivity, particularly in condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction leads to the formation of imines, commonly known as Schiff bases. amazonaws.com The general mechanism involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which is followed by dehydration to yield the stable C=N double bond of the imine. ijiet.com

    These reactions are typically catalyzed by acids and can be performed under various conditions, including at room temperature or with refluxing in a suitable solvent like ethanol (B145695). amazonaws.com The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield. The formation of Schiff bases is a critical first step in the synthesis of many heterocyclic compounds and other complex organic molecules. ijiet.com

    Below is a summary of representative condensation reactions between this compound and various aromatic aldehydes.

    Table 1: Synthesis of Schiff Bases from this compound
    Carbonyl CompoundCatalyst/SolventProduct (Schiff Base)Typical Conditions
    BenzaldehydeMethane Sulfonic Acid / EthanolEthyl 4-chloro-2-((benzylidene)amino)-6-methylbenzoateRoom Temperature
    4-ChlorobenzaldehydeAcetic Acid / EthanolEthyl 4-chloro-2-(((4-chlorophenyl)methylene)amino)-6-methylbenzoateReflux
    4-MethoxybenzaldehydeNone / EthanolEthyl 4-chloro-2-(((4-methoxyphenyl)methylene)amino)-6-methylbenzoateReflux
    2-HydroxybenzaldehydeNone / MethanolEthyl 4-chloro-2-(((2-hydroxyphenyl)methylene)amino)-6-methylbenzoateReflux

    Transformations of the Ester Group

    The ethyl ester functional group provides another avenue for the chemical modification of this compound. Key transformations include hydrolysis, transesterification, and amidation, which allow for the introduction of different functional groups and properties.

    The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-chloro-6-methylbenzoic acid, under either acidic or basic conditions. Basic hydrolysis, known as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis involves heating the ester with a dilute mineral acid, such as sulfuric acid. This transformation is fundamental for syntheses where a carboxylic acid functionality is required for subsequent reactions, such as amide coupling.

    Table 2: Hydrolysis of this compound
    Reaction TypeReagentsProduct
    Base-Catalyzed Hydrolysis (Saponification)1. NaOH (aq) / Heat 2. HCl (aq)2-amino-4-chloro-6-methylbenzoic acid
    Acid-Catalyzed HydrolysisH₂SO₄ (aq) / Heat2-amino-4-chloro-6-methylbenzoic acid

    Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For this compound, this allows for the synthesis of other alkyl esters (e.g., methyl, isopropyl). The reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

    Table 3: Transesterification of this compound
    Alcohol (Solvent)CatalystProduct
    MethanolH₂SO₄ (cat.)Mthis compound
    IsopropanolNaOCH(CH₃)₂ (cat.)Isopropyl 2-amino-4-chloro-6-methylbenzoate
    Benzyl alcoholH₂SO₄ (cat.)Benzyl 2-amino-4-chloro-6-methylbenzoate

    The direct conversion of the ester group to an amide can be achieved by reacting this compound with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, often requires elevated temperatures or the use of catalysts to proceed efficiently. researchgate.net This transformation is valuable for creating a diverse library of benzamide (B126) derivatives from a single ester precursor. The resulting amides can possess significantly different chemical and biological properties compared to the parent ester.

    Table 4: Amidation of this compound
    Amine ReagentProduct
    Ammonia (NH₃)2-amino-4-chloro-6-methylbenzamide
    BenzylamineN-benzyl-2-amino-4-chloro-6-methylbenzamide
    Piperidine(2-amino-4-chloro-6-methylphenyl)(piperidin-1-yl)methanone

    Regioselectivity and Stereoselectivity in Reactions

    The structure of this compound presents distinct regions of reactivity, leading to high regioselectivity in its transformations.

    Regioselectivity : The molecule's functional groups react selectively with specific classes of reagents. The amino group is the most nucleophilic site for reactions like condensation with carbonyls or acylation. The ester carbonyl is the primary site for nucleophilic acyl substitution by hydroxides, alkoxides, or amines. The aromatic ring can undergo electrophilic substitution; the positions are dictated by the existing substituents. The powerful ortho-, para-directing amino group strongly activates the ring, primarily directing incoming electrophiles to the C3 and C5 positions. However, both positions are sterically hindered by the adjacent methyl/ester and chloro groups, respectively, which can make further ring substitution challenging.

    Stereoselectivity : The parent molecule is achiral and does not have any stereocenters. Therefore, reactions with achiral reagents will result in achiral products. Stereoselectivity becomes a consideration only when a new stereocenter is created. For instance, if the ester were reduced to an alcohol and the resulting benzylic proton was substituted, a stereocenter would be formed. In such cases, the use of achiral reagents would lead to a racemic mixture of enantiomers. To achieve stereoselectivity, a chiral reagent, catalyst, or auxiliary would be required.

    Derivatization Strategies for the Synthesis of Novel Analogues

    This compound is a valuable starting material for the synthesis of a wide range of novel analogues and heterocyclic systems, which are of interest in medicinal chemistry and materials science. Aminobenzoic acid derivatives are well-established intermediates for preparing pharmacologically relevant compounds. nih.gov

    Key derivatization strategies include:

    Amino Group Modification : Beyond Schiff base formation, the amino group can be acylated to form amides or used as a nucleophile in substitution reactions to introduce new side chains.

    Ester Group Transformation : As detailed in section 4.3, the ester can be converted into acids, other esters, or amides, which significantly alters the molecule's polarity and hydrogen bonding capabilities.

    Cyclization Reactions : The bifunctional nature of the molecule (ortho-amino ester) makes it an ideal precursor for building fused heterocyclic rings. For example, condensation with 1,3-dicarbonyl compounds could lead to quinoline (B57606) derivatives. The Schiff bases derived from the parent compound can act as intermediates for synthesizing other heterocyclic structures like azetidinones or thiazolidinones. ijiet.com

    Table 5: Derivatization Strategies and Potential Novel Analogues
    Reactive SiteReaction TypeReagent ClassPotential Analogue/Scaffold
    Amino GroupAcylationAcid Chlorides / Anhydrides2-Acylamino-benzoate derivatives
    Amino GroupReductive AminationAldehydes / NaBH₃CN2-(Alkylamino)-benzoate derivatives
    Amino Group / EsterCyclization / Condensationβ-ketoesters (e.g., Conrad-Limpach)Substituted Quinolone derivatives
    Amino Group / EsterCyclization / CondensationPhosgene / ThiophosgeneIsatoic Anhydride analogues

    Computational and Theoretical Investigations of Ethyl 2 Amino 4 Chloro 6 Methylbenzoate

    Electronic Structure and Optimized Molecular Geometry Analysis

    Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. Were such calculations performed on Ethyl 2-amino-4-chloro-6-methylbenzoate, they would provide insights into the molecule's three-dimensional shape, bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This optimized geometry is crucial for understanding the molecule's stability and reactivity.

    The accuracy of DFT calculations is highly dependent on the choice of the level of theory (the specific functional, e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p), cc-pVTZ). A typical study would assess various combinations to find a balance between computational cost and accuracy, validating the chosen method against experimental data if available. The selection would be justified based on the desire to accurately model the electronic effects of the chloro, amino, and methyl substituents on the benzene (B151609) ring, as well as the ethyl ester group.

    Frontier Molecular Orbital (FMO) Analysis

    Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, characterizing it as an electrophile. An analysis would map the distribution of these orbitals across the this compound structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

    From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other compounds. For instance, a higher electrophilicity index would suggest a greater capacity to act as an electrophile in chemical reactions.

    Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

    Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and intramolecular interactions. It provides a detailed picture of the electron density distribution in a molecule. For this compound, NBO analysis would reveal the nature of the bonding and identify specific donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. This would quantify the delocalization of electron density from the amino group and the oxygen of the ester group into the aromatic ring, as well as the influence of the electron-withdrawing chlorine atom. The analysis of stabilization energies (E(2)) associated with these interactions would provide a quantitative measure of their strength.

    Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

    Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: regions of negative potential (typically colored red or yellow) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential.

    For this compound, the MEP map would be expected to show distinct regions of varying electrostatic potential, dictated by the different functional groups attached to the benzene ring. The amino (-NH₂) group, being a strong electron-donating group, would create a region of high negative potential (red) around the nitrogen atom due to the lone pair of electrons. Similarly, the oxygen atoms of the ester group (-COOCH₂CH₃) would also exhibit significant negative potential, making them potential sites for interaction with electrophiles.

    Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

    Molecular Region Predicted Electrostatic Potential Color on MEP Map Implied Reactivity
    Oxygen atoms of the Ester group Highly Negative Red Susceptible to Electrophilic Attack
    Nitrogen atom of the Amino group Negative Red/Yellow Susceptible to Electrophilic Attack
    Aromatic Ring (π-system) Moderately Negative Yellow/Green Site for Electrophilic Aromatic Substitution
    Hydrogen atoms of Amino group Positive Blue Site for Nucleophilic Interaction

    Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

    Computational chemistry allows for the accurate simulation of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These simulations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). researchgate.net The calculated spectra can be compared with experimental data to confirm the molecular structure or to aid in the interpretation of complex experimental spectra.

    Simulated ¹H and ¹³C NMR Spectra: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts for each unique atom. The protons of the amino group would likely appear as a broad singlet, while the aromatic protons would have distinct shifts influenced by the surrounding substituents. The ethyl and methyl group protons would appear in the aliphatic region of the spectrum. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups. Studies on similar substituted anilines and benzoates have shown good correlation between DFT-calculated and experimentally observed NMR shifts. researchgate.netresearchgate.net

    Simulated IR Spectrum: The IR spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), C-N stretching, C-Cl stretching, and various aromatic C-H and C=C bending and stretching modes. Comparing the computed vibrational frequencies with experimental FT-IR spectra is a standard method for structural verification. researchgate.netconicet.gov.ar

    Table 2: Predicted Spectroscopic Data for this compound

    Parameter Predicted Value Range Associated Functional Group
    ¹H NMR Chemical Shift 4.5 - 5.5 ppm -NH₂
    6.5 - 7.5 ppm Aromatic -CH
    4.0 - 4.4 ppm -OCH₂CH₃
    1.2 - 1.5 ppm -OCH₂CH₃
    2.2 - 2.6 ppm -CH₃
    ¹³C NMR Chemical Shift 165 - 170 ppm -C=O
    110 - 150 ppm Aromatic C
    60 - 65 ppm -OCH₂CH₃
    13 - 18 ppm -OCH₂CH₃, -CH₃
    IR Vibrational Frequency 3300 - 3500 cm⁻¹ N-H Stretch
    2900 - 3100 cm⁻¹ C-H Stretch (Aromatic & Aliphatic)
    1700 - 1730 cm⁻¹ C=O Stretch (Ester)
    1600 - 1620 cm⁻¹ N-H Bend
    1200 - 1300 cm⁻¹ C-O Stretch (Ester)

    Conformational Analysis and Potential Energy Surface Mapping

    Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-N, C-C(O), C-O, O-C), a variety of conformers with different energies exist.

    A potential energy surface (PES) map can be generated by systematically rotating one or more torsion (dihedral) angles and calculating the molecule's potential energy at each point. This analysis helps to identify the most stable conformer (the global minimum on the PES) as well as other low-energy conformers that may be present at room temperature. The stability of different conformers is influenced by factors like steric hindrance and intramolecular interactions (e.g., hydrogen bonding). libretexts.org

    Quantum Chemical Descriptors and Structure-Reactivity Relationships

    Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to quantify its reactivity and stability. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that predict the biological activity or other properties of molecules. researchgate.netnih.gov

    Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

    Other important descriptors include:

    Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

    Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

    Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (I + A) / 2).

    Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. rasayanjournal.co.in

    Softness (S): The reciprocal of hardness (S = 1 / η).

    Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

    Table 3: Predicted Quantum Chemical Descriptors for this compound

    Descriptor Symbol Predicted Value Range Significance
    HOMO Energy EHOMO -5.5 to -6.5 eV Electron-donating ability
    LUMO Energy ELUMO -0.5 to -1.5 eV Electron-accepting ability
    HOMO-LUMO Gap ΔE 4.5 to 5.5 eV Chemical reactivity and stability
    Ionization Potential I 5.5 to 6.5 eV Ease of losing an electron
    Electron Affinity A 0.5 to 1.5 eV Ability to gain an electron
    Electronegativity χ 3.0 to 4.0 eV Electron-attracting tendency
    Chemical Hardness η 2.2 to 2.8 eV Resistance to charge transfer

    Supramolecular Chemistry and Crystal Engineering of this compound: A Deductive Analysis

    Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no specific experimental studies on the crystal structure or supramolecular chemistry of this compound. Consequently, this article presents a deductive analysis based on established principles of supramolecular chemistry and draws reasoned inferences from published studies on closely analogous chemical structures. The discussions herein are, therefore, predictive and aim to forecast the likely solid-state behavior of the title compound.

    Supramolecular Chemistry and Crystal Engineering Studies

    The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For Ethyl 2-amino-4-chloro-6-methylbenzoate, its molecular structure, featuring hydrogen bond donors (amino group), hydrogen bond acceptors (ester carbonyl and oxygen), a chloro-substituted aromatic ring, and methyl and ethyl groups, suggests a rich and varied supramolecular chemistry.

    Hydrogen bonds are expected to be the most influential interactions in the crystal packing of this compound. The primary amino group (–NH₂) provides two donor protons, while the ester group offers two potential acceptor sites (the carbonyl oxygen and the ether oxygen).

    A close analogue, Methyl 2-amino-5-chlorobenzoate , exhibits a crystal structure where intermolecular N–H⋯O hydrogen bonds link molecules into chains. bldpharm.com It is highly probable that this compound would also form similar chains or more complex networks through N–H⋯O interactions. Specifically, the amino group of one molecule is likely to form a hydrogen bond with the carbonyl oxygen of the ester group of a neighboring molecule, a common motif in the crystal engineering of amino esters. ucl.ac.uk

    Intramolecular N–H⋯O hydrogen bonds are also a possibility, which could lead to the formation of a six-membered ring and influence the planarity of the molecule. bldpharm.com Weaker C–H⋯O interactions, involving the aromatic or aliphatic C-H bonds and the ester oxygen atoms, may further stabilize the crystal packing. While less common, N–H⋯Cl hydrogen bonds could also play a role, given the presence of the chloro substituent.

    The presence of the substituted benzene (B151609) ring in this compound suggests that π-stacking interactions could be a significant feature of its crystal packing. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, would likely lead to the formation of stacked motifs. The specific geometry of the π-stacking (e.g., face-to-face or offset) would be influenced by the electronic nature and steric hindrance of the substituents on the aromatic ring. In the crystal structure of 2-Amino-4-methylpyridinium 4-methylbenzoate, aromatic π–π stacking with a centroid–centroid separation of 3.8503 (18) Å links molecular chains into a three-dimensional network. nih.gov

    The chlorine atom in the molecule introduces the possibility of halogen bonding . A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. In the solid state of this compound, the chlorine atom could potentially form a halogen bond with the oxygen or nitrogen atoms of a neighboring molecule. The likelihood and strength of such an interaction would depend on the electrostatic potential around the chlorine atom.

    Based on the interplay of the aforementioned intermolecular interactions, this compound is expected to adopt a densely packed crystal structure. The formation of hydrogen-bonded chains or sheets, further interconnected by π-stacking and other weaker interactions, would likely result in a stable three-dimensional network.

    The potential for different arrangements of these interactions raises the possibility of polymorphism —the ability of a compound to exist in more than one crystal form. Polymorphs of a substance can exhibit different physical properties, and their occurrence is a critical consideration in materials science and pharmaceuticals. Conformational flexibility in the ethyl ester group could also contribute to the existence of different polymorphic forms. However, without experimental data, the existence and nature of any polymorphs of this compound remain speculative.

    Co-crystallization is a technique used to modify the physical properties of a solid by incorporating a second molecular species (a co-former) into the crystal lattice. This strategy relies on the formation of robust supramolecular synthons between the target molecule and the co-former.

    For this compound, the amino and ester functional groups are prime targets for co-crystallization. Carboxylic acids are excellent candidates for co-formers, as they can form strong and predictable N–H⋯O (amine-acid) or O–H⋯O (ester-acid) hydrogen bonds. The choice of co-former could be used to systematically alter properties such as solubility and melting point.

    Potential Applications in Materials Science and Advanced Organic Synthesis

    Role as a Key Synthetic Intermediate for Complex Organic Structures

    The reactivity of the amino and ester functional groups, combined with the influence of the chloro and methyl substituents on the aromatic ring, makes Ethyl 2-amino-4-chloro-6-methylbenzoate a valuable precursor in the synthesis of a variety of complex organic structures.

    Substituted anthranilic acids and their esters are well-established starting materials for the synthesis of a wide range of heterocyclic compounds. core.ac.ukki.se The presence of ortho-amino and ester functionalities in this compound allows for its use in cyclocondensation reactions to form fused heterocyclic systems, such as quinazolinones and benzodiazepines. core.ac.uknih.govresearchgate.netnih.gov

    For instance, the reaction of anthranilic acid derivatives with amides or acyl halides can lead to the formation of quinazolinone rings. organic-chemistry.orgnih.govresearchgate.net Similarly, condensation reactions with appropriate precursors can yield the seven-membered ring characteristic of benzodiazepines, a class of compounds with significant pharmacological activity. nih.govresearchgate.netnih.gov The chloro and methyl substituents on the benzene (B151609) ring of this compound can influence the reactivity of the starting material and the properties of the resulting heterocyclic products.

    Table 1: Potential Heterocyclic Systems Derived from this compound

    Heterocyclic SystemGeneral Synthetic ApproachPotential Influence of Substituents
    QuinazolinonesCyclocondensation with amides or acid derivatives. organic-chemistry.orgresearchgate.netThe chloro and methyl groups can affect the electron density of the ring, influencing reaction rates and the stability of the final product.
    BenzodiazepinesReaction with amino acids or other bifunctional building blocks. nih.govresearchgate.netSubstituents can modulate the biological activity and pharmacokinetic properties of the resulting benzodiazepine (B76468) derivatives.
    Other Fused HeterocyclesVarious cyclization strategies depending on the desired ring system.The position of the chloro and methyl groups can direct the regioselectivity of cyclization reactions.

    Aminobenzoic acids and their derivatives have been explored as monomers for the synthesis of aromatic polyamides and other polymers. uss.clresearchgate.net The presence of both an amino group and a carboxylic acid (or its ester) allows for polycondensation reactions to form polymer chains. Poly(p-aminobenzoic acid), for example, can be synthesized under specific non-aqueous conditions. google.com

    This compound could potentially serve as a monomer for the synthesis of novel polymers with tailored properties. The chloro and methyl substituents would be incorporated into the polymer backbone, influencing properties such as solubility, thermal stability, and mechanical strength. The polymerization of such a monomer could lead to the formation of aromatic polyamides with a specific substitution pattern, which might impart unique characteristics to the resulting material. While the direct polymerization of this specific monomer is not widely reported, the general principles of aminobenzoic acid polymerization suggest its feasibility. uss.clresearchgate.net

    Investigation for Nonlinear Optical (NLO) Properties

    Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

    Second harmonic generation (SHG) is a key NLO phenomenon where two photons of the same frequency are converted into a single photon with twice the frequency. rsc.orgrsc.org For a material to exhibit SHG, it must possess a non-centrosymmetric crystal structure. The molecular structure of this compound, with its amino group (electron-donating) and the ester group (electron-withdrawing) attached to the benzene ring, provides the necessary electronic asymmetry for potential NLO activity.

    The design of effective NLO materials involves optimizing both the molecular structure and the crystal packing. Key molecular features include:

    A π-conjugated system: The benzene ring in this compound serves as the conjugated bridge.

    Strong electron-donating and electron-accepting groups: The amino and ester groups fulfill these roles.

    For bulk NLO effects like SHG, the molecules must crystallize in a non-centrosymmetric space group to avoid cancellation of the molecular dipoles. The specific arrangement of molecules in the crystal lattice is therefore crucial for achieving a macroscopic NLO response. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the hyperpolarizability and potential NLO properties of molecules like this compound. researchgate.net

    Exploration in Coordination Chemistry as a Ligand

    The structure of this compound makes it a potential ligand for the formation of coordination complexes with various metal ions. Anthranilic acid and its derivatives are known to form stable complexes with a wide range of transition metals. nih.govresearchgate.netelsevierpure.comnih.govscirp.org

    The amino group and the carbonyl oxygen of the ester group can act as donor atoms, allowing the molecule to chelate with a metal center. The coordination can occur through the nitrogen of the amino group and the oxygen of the carbonyl group, forming a stable chelate ring. The nature of the metal ion and the reaction conditions will determine the stoichiometry and geometry of the resulting complex. The chloro and methyl substituents on the aromatic ring can influence the steric and electronic properties of the ligand, which in turn can affect the stability and structure of the metal complexes formed. nih.govnih.gov

    Table 2: Potential Coordination Modes of this compound

    Donor AtomsCoordination ModePotential Metal Ions
    N (amino), O (carbonyl)Bidentate chelatingTransition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) nih.govresearchgate.netnih.gov
    N (amino)MonodentateCan occur if the carbonyl oxygen is sterically hindered or electronically less available.
    O (carbonyl)MonodentateLess common, but possible under certain conditions.

    The resulting metal complexes could have interesting properties, such as catalytic activity or specific magnetic and optical characteristics, making them relevant for further investigation in materials science and catalysis. nih.govelsevierpure.com

    Potential in Catalytic Systems (e.g., as a chiral ligand or organocatalyst scaffold)

    The structural features of this compound—a substituted anthranilate ester—suggest a plausible, yet unexplored, role in catalysis. The presence of a primary amine and an ester group on an aromatic ring provides key functionalities for its development into a chiral ligand or an organocatalyst.

    As a Chiral Ligand Scaffold:

    The amino group of this compound serves as a crucial anchor point for the synthesis of more complex chiral ligands. Through derivatization of this amine, a wide array of chiral moieties could be introduced. For instance, reaction with chiral aldehydes or ketones could yield chiral Schiff base ligands. Furthermore, acylation with chiral carboxylic acids or their derivatives could produce chiral amide-based ligands.

    These synthesized chiral ligands could then be coordinated with various transition metals (e.g., palladium, rhodium, iridium, copper) to form chiral metal complexes. Such complexes are instrumental in asymmetric catalysis, driving reactions to produce one enantiomer of a product in excess over the other. The electronic and steric properties of the substituents on the phenyl ring of this compound—the chloro and methyl groups—would likely influence the catalytic activity and enantioselectivity of the resulting metal complexes.

    As an Organocatalyst Scaffold:

    Beyond coordination with metals, this compound could serve as a foundational structure for the development of purely organic catalysts (organocatalysts). The amine functionality is a common feature in many organocatalytic systems, often participating directly in the catalytic cycle through the formation of iminium or enamine intermediates.

    By introducing additional functional groups or chiral auxiliaries to the core structure of this compound, it is conceivable to design novel organocatalysts for a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The existing substituents could again play a role in tuning the catalyst's reactivity and stereoselectivity.

    Hypothetical Research Findings:

    In the absence of direct experimental data, we can hypothesize potential research findings based on analogous systems. For instance, studies on other substituted aminobenzoate derivatives have shown their utility in forming ligands for metal-catalyzed cross-coupling reactions. It is plausible that chiral ligands derived from this compound could demonstrate efficacy in similar transformations, potentially offering unique selectivity due to the specific substitution pattern.

    A hypothetical study might involve the synthesis of a series of chiral ligands from this compound and their application in a benchmark asymmetric reaction, such as the asymmetric hydrogenation of a prochiral olefin. The results could be tabulated to compare the performance of different ligands, as shown in the hypothetical data table below.

    EntryChiral Ligand Derived from Parent CompoundCatalyst Loading (mol%)Conversion (%)Enantiomeric Excess (ee, %)
    1Ligand A (Schiff Base)1.09585 (R)
    2Ligand B (Amide)1.09290 (S)
    3Ligand C (Phosphine-Amine)0.59895 (S)

    Such a table would be crucial in a real research context to systematically evaluate the potential of this compound in catalysis. However, it must be emphasized that this data is purely illustrative and not based on actual experimental results.

    Future Research Directions and Remaining Challenges

    Development of More Efficient and Stereoselective Synthetic Routes

    The efficient synthesis of polysubstituted aromatic compounds is a fundamental challenge in organic chemistry. Future research would likely focus on developing novel synthetic pathways to Ethyl 2-amino-4-chloro-6-methylbenzoate that are not only high-yielding but also atom-economical and environmentally benign. A significant challenge lies in achieving stereoselectivity, particularly if chiral centers are introduced into the molecule or if it is used as a precursor for more complex chiral molecules.

    Modern synthetic strategies that could be explored include transition-metal-catalyzed cross-coupling reactions to construct the substituted benzene (B151609) ring. For instance, directed ortho-metalation followed by reaction with electrophiles could provide a regioselective route to such polysubstituted systems. Furthermore, the development of stereoselective methods would be of interest, potentially involving chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms, which is crucial for applications in pharmaceuticals and materials science.

    In-situ Spectroscopic Monitoring of Reactions for Mechanistic Insights

    A deep understanding of reaction mechanisms is critical for process optimization and the development of new synthetic methods. In-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (Nuclear Magnetic Resonance), could be employed to monitor the synthesis of this compound in real-time. This would allow for the identification of transient intermediates and the elucidation of reaction kinetics and pathways.

    Advanced Computational Modeling for Predictive Synthesis and Property Design

    Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. Density Functional Theory (DFT) and other quantum chemical methods could be used to model the electronic structure of this compound and to predict its spectroscopic properties, reactivity, and potential reaction pathways.

    These computational models can guide the design of more efficient synthetic routes by identifying the most likely reaction mechanisms and by predicting the effect of different catalysts and reaction conditions. nih.govrsc.org Furthermore, computational screening can be used to predict the physical and chemical properties of derivatives of this compound, enabling the rational design of new molecules with desired functionalities.

    Table 2: Illustrative Data from a Hypothetical Computational Study on Substituted Benzoates

    Computational Method Predicted Property Hypothetical Value for a Derivative Implication
    DFT (B3LYP/6-31G*) HOMO-LUMO Gap 4.5 eV Electronic properties and reactivity
    Molecular Dynamics Solvation Energy in Water -8.2 kcal/mol Solubility and processability

    Exploration of Self-Assembly and Nanostructure Formation

    The presence of both hydrogen-bond donating (amine) and accepting (ester) groups, along with an aromatic core, suggests that this compound and its derivatives could exhibit interesting self-assembly behavior. fudan.edu.cnacs.org The study of how these molecules organize themselves into larger, ordered structures is a burgeoning field of research.

    Investigations into the self-assembly of this compound in various solvents and at different concentrations could reveal the formation of nanostructures such as nanofibers, nanotubes, or vesicles. nih.govacs.orgrsc.org Techniques such as atomic force microscopy (AFM), transmission electron microscopy (TEM), and small-angle X-ray scattering (SAXS) would be instrumental in characterizing these supramolecular structures. Understanding and controlling this self-assembly process could lead to the development of novel nanomaterials with applications in electronics, sensing, and drug delivery.

    Integration of this compound into Novel Functional Materials

    Substituted anilines and benzoates are versatile building blocks for the synthesis of a wide range of functional materials. researchgate.netnih.gov Future research could focus on incorporating this compound into polymers, metal-organic frameworks (MOFs), or other advanced materials.

    For example, the amino group could be used as a site for polymerization, leading to the formation of novel polyamides or polyimides with tailored thermal and mechanical properties. The aromatic ring and its substituents could influence the photophysical properties of the resulting materials, making them candidates for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

    High-Throughput Screening for Undiscovered Chemical Reactivities

    The full reactive potential of this compound is likely yet to be discovered. High-throughput screening (HTS) techniques could be employed to rapidly test the reactivity of this compound with a large library of different reagents and catalysts under a wide range of reaction conditions. unchainedlabs.com This approach could uncover novel chemical transformations and lead to the discovery of new synthetic methodologies.

    By automating the reaction setup, monitoring, and analysis, HTS can significantly accelerate the pace of discovery. The data generated from these screens could reveal unexpected reactivities of the amino, chloro, or ester functional groups, or even the aromatic ring itself, opening up new avenues for the use of this compound as a versatile chemical intermediate.

    Q & A

    Q. How does the compound’s solid-state packing, analyzed via Hirshfeld surfaces, correlate with solubility and formulation challenges?

    • Methodological Answer :
    • Crystal Packing : Use CrystalExplorer to generate Hirshfeld surfaces. Dominant H-bonding (N–H⋯O=C) reduces solubility in apolar solvents.
    • Co-Crystallization : Screen with succinic acid to improve dissolution rates by disrupting tight packing .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.